molecular formula C16H17N3O3 B11048706 2,5-Dimethyl-5-methylphenylcarbamino-a'-pyrrolin-3,4-dicarboxyimide

2,5-Dimethyl-5-methylphenylcarbamino-a'-pyrrolin-3,4-dicarboxyimide

Cat. No.: B11048706
M. Wt: 299.32 g/mol
InChI Key: QPRRBSBLIQTGET-UHFFFAOYSA-N
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Description

N~1~,1,3-TRIMETHYL-4,6-DIOXO-N~1~-PHENYL-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring fused with a hexahydropyrrolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,1,3-TRIMETHYL-4,6-DIOXO-N~1~-PHENYL-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and further functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N~1~,1,3-TRIMETHYL-4,6-DIOXO-N~1~-PHENYL-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~,1,3-TRIMETHYL-4,6-DIOXO-N~1~-PHENYL-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,1,3-TRIMETHYL-4,6-DIOXO-N~1~-PHENYL-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,1,3-TRIMETHYL-4,6-DIOXO-N~1~-PHENYL-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N,4,6-trimethyl-1,3-dioxo-N-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrrole-4-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-9-11-12(14(21)17-13(11)20)16(2,18-9)15(22)19(3)10-7-5-4-6-8-10/h4-8,11-12H,1-3H3,(H,17,20,21)

InChI Key

QPRRBSBLIQTGET-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C2C1C(=O)NC2=O)(C)C(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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